4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-sulfonamide
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Overview
Description
PMID29473428-Compound-4 is a small molecular drug with the chemical formula C13H14FN3O2S . It targets Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the catabolism of the essential amino acid tryptophan along the kynurenine pathway . This compound has shown potential in various therapeutic applications, particularly in the field of immunotherapy.
Preparation Methods
The preparation of PMID29473428-Compound-4 involves several synthetic routes and reaction conditions. One of the methods includes the synthesis of pharmaceutically acceptable salts of N-(3-chloro-5-(trifluoromethyl)phenyl)-3-((6-(4-hydroxypiperidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)ethynyl)-2-methylbenzamide . The preparation involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
PMID29473428-Compound-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds .
Scientific Research Applications
PMID29473428-Compound-4 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is employed in research related to enzyme inhibition and metabolic pathways. In medicine, it has potential therapeutic applications in immunotherapy, particularly in cancer treatment, due to its ability to inhibit IDO1 and modulate immune responses . Additionally, it has industrial applications in the development of new pharmaceuticals and chemical processes .
Mechanism of Action
The mechanism of action of PMID29473428-Compound-4 involves the inhibition of IDO1, an enzyme that catalyzes the first and rate-limiting step of tryptophan catabolism along the kynurenine pathway . By inhibiting IDO1, the compound reduces the production of kynurenine and other metabolites that suppress immune responses. This inhibition leads to enhanced anti-tumor immunity and has potential therapeutic benefits in cancer treatment .
Comparison with Similar Compounds
PMID29473428-Compound-4 can be compared with other IDO1 inhibitors, such as epacadostat and navoximod. While all these compounds target the same enzyme, PMID29473428-Compound-4 has unique structural features that may contribute to its distinct pharmacological properties. For instance, its specific substituents and molecular configuration may result in different binding affinities and selectivity profiles . This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H14FN3O2S |
---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-sulfonamide |
InChI |
InChI=1S/C13H14FN3O2S/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-17(6-4-9)20(15,18)19/h1-3,7-8,16H,4-6H2,(H2,15,18,19) |
InChI Key |
JQVNNQIVDXRAAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CNC3=C2C=CC(=C3)F)S(=O)(=O)N |
Origin of Product |
United States |
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